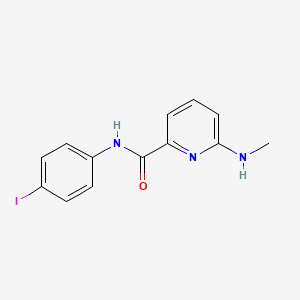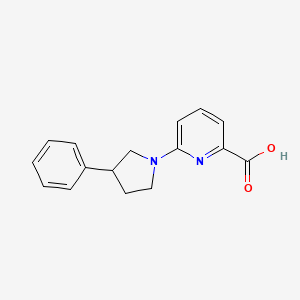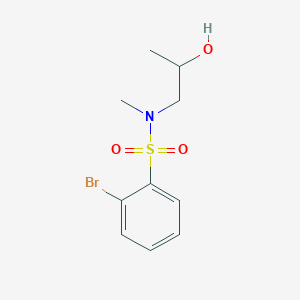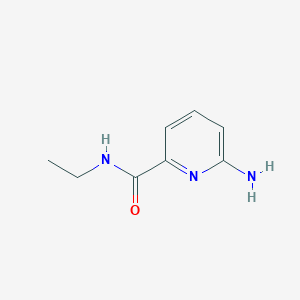![molecular formula C13H26N2O B7555106 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PMEP, and it has shown promising results in various studies.
Mécanisme D'action
PMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. PMEP binds to the allosteric site of mGluR5, inhibiting its activity and reducing the downstream signaling cascade. This mechanism of action has been studied extensively and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMEP are primarily related to its mechanism of action. By inhibiting the activity of mGluR5, PMEP reduces the release of glutamate, a neurotransmitter that is involved in various physiological processes. This reduction in glutamate release has been shown to have anxiolytic and analgesic effects in animal models. PMEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PMEP in lab experiments is its specificity for mGluR5. This specificity allows researchers to study the effects of mGluR5 inhibition on various physiological processes without affecting other receptors. However, PMEP has a relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro experiments. Additionally, PMEP has low solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for research on PMEP. One potential direction is to investigate the therapeutic potential of PMEP in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and anxiety disorders. Another potential direction is to develop more potent and selective mGluR5 antagonists based on the structure of PMEP. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of PMEP in animal models and humans.
Méthodes De Synthèse
The synthesis of PMEP involves the reaction of 1-(piperidin-3-yl)ethanone with sodium hydride in the presence of 1,2-dibromoethane. This reaction yields 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine, which can be purified through column chromatography. The purity of PMEP can be verified through nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PMEP has been used in various scientific research studies, including neurobiology, pharmacology, and toxicology. In neurobiology, PMEP has been used to study the role of glutamate receptors in synaptic plasticity. PMEP has also been used in pharmacology to investigate the effects of glutamate receptor antagonists on anxiety-like behavior in rats. In toxicology, PMEP has been used to study the toxicity of environmental pollutants on the nervous system.
Propriétés
IUPAC Name |
1-[2-(piperidin-3-ylmethoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15(8-3-1)9-10-16-12-13-5-4-6-14-11-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBODWOFXCCCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

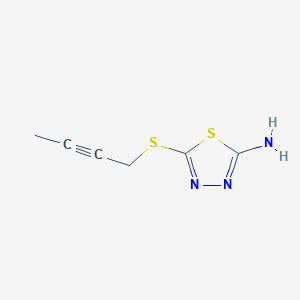
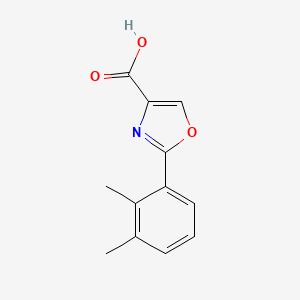

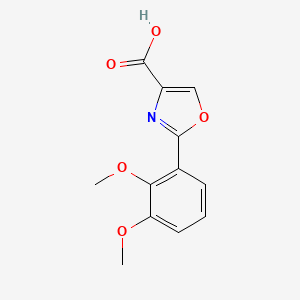
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
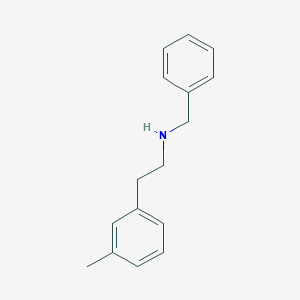
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
